molecular formula C10H13BrN2O B8639679 N-(4-Bromopyridin-3-yl)pivalamide

N-(4-Bromopyridin-3-yl)pivalamide

Cat. No.: B8639679
M. Wt: 257.13 g/mol
InChI Key: DBCVQLKRZLNLMS-UHFFFAOYSA-N
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Description

N-(4-Bromopyridin-3-yl)pivalamide is a pyridine derivative characterized by a bromine atom at the 4-position of the pyridine ring and a pivalamide (2,2-dimethylpropanamide) group at the 3-position. Pyridine derivatives with halogen substituents are often utilized in pharmaceutical and agrochemical research due to their stability and reactivity in cross-coupling reactions .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

N-(4-bromopyridin-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14)

InChI Key

DBCVQLKRZLNLMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

The following analysis focuses on structurally related bromopyridine pivalamides and other halogenated pyridine derivatives, emphasizing differences in substituent positions, molecular properties, and synthetic applications.

Structural Analogues and Positional Isomers

Table 1: Key Bromopyridine Pivalamide Derivatives
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Catalog # (Source)
N-(5-Bromopyridin-3-yl)pivalamide Br at 5, pivalamide at 3 C10H13BrN2O 273.13 HB180 ()
N-(2-Bromopyridin-3-yl)pivalamide Br at 2, pivalamide at 3 C10H13BrN2O 273.13 HB028 ()
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide Br at 2, OH at 5, pivalamide at 3 C10H13BrN2O2 289.13 HB149 ()
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide Br at 5, CN at 2, pivalamide at 3 C11H12BrN3O 298.14 HB112 ()

Key Observations :

  • Substituent Effects : The position of bromine significantly influences electronic properties. For example, bromine at the 2-position (meta to pivalamide) may enhance steric hindrance compared to the 4- or 5-positions, affecting reactivity in subsequent reactions .
  • Functional Group Addition : Derivatives like N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide incorporate hydroxyl groups, improving solubility in polar solvents but requiring protection during synthesis .

Comparison with Other Halogenated Pyridine Pivalamides

Table 2: Chloro- and Iodo-Substituted Analogues
Compound Name Halogen/Substituent Positions Molecular Weight (g/mol) Price (1 g)
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Cl at 2, I at 6, CHO at 4 366.58 $500
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide Cl at 2, I at 6, CH(OCH3)2 at 4 412.65 $500
N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide I at 3, OCH3 at 4 347.15 $240

Key Observations :

  • Iodine vs. Bromine : Iodo derivatives (e.g., ) exhibit higher molecular weights and costs compared to bromo analogues, reflecting iodine’s larger atomic radius and scarcity .
  • Multifunctional Substitution : Compounds with multiple halogens (e.g., Cl and I) or protected aldehyde groups (dimethoxymethyl) are tailored for complex coupling reactions, often used in drug discovery .

Price and Availability

Bromo-substituted pivalamides are generally more cost-effective than iodo derivatives. For example:

  • N-(2-Bromopyridin-3-yl)pivalamide: $400/1 g ().
  • N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide: $240/1 g ().

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